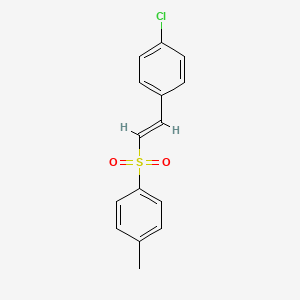
(E)-1-Chloro-4-(2-tosylvinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-Chloro-4-(2-tosylvinyl)benzene is an organic compound that features a vinyl group substituted with a tosyl group and a chlorine atom on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Chloro-4-(2-tosylvinyl)benzene typically involves the reaction of 1-chloro-4-vinylbenzene with tosyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-Chloro-4-(2-tosylvinyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The vinyl group can be oxidized to form epoxides or diols.
Reduction Reactions: The vinyl group can be reduced to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include epoxides and diols.
Reduction Reactions: Products include alkanes and other reduced derivatives.
Applications De Recherche Scientifique
(E)-1-Chloro-4-(2-tosylvinyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of vinyl and tosyl groups on biological systems.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-1-Chloro-4-(2-tosylvinyl)benzene involves its interaction with various molecular targets. The vinyl group can participate in addition reactions, while the tosyl group can act as a leaving group in substitution reactions. These interactions can affect molecular pathways and lead to the formation of new compounds with different properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-β-Fluorovinyl Sulfones: These compounds have similar vinyl and sulfone groups but differ in the presence of fluorine instead of chlorine.
1-Ethynyl-3-nitrobenzene: This compound has an ethynyl group instead of a vinyl group and a nitro group instead of a tosyl group.
Uniqueness
(E)-1-Chloro-4-(2-tosylvinyl)benzene is unique due to the combination of its vinyl, tosyl, and chlorine substituents. This combination imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H13ClO2S |
|---|---|
Poids moléculaire |
292.8 g/mol |
Nom IUPAC |
1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C15H13ClO2S/c1-12-2-8-15(9-3-12)19(17,18)11-10-13-4-6-14(16)7-5-13/h2-11H,1H3/b11-10+ |
Clé InChI |
ZTANDMOVOHKLEH-ZHACJKMWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


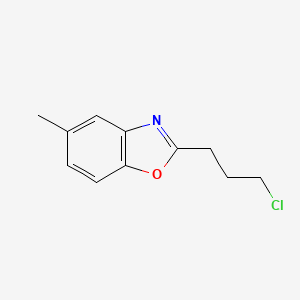

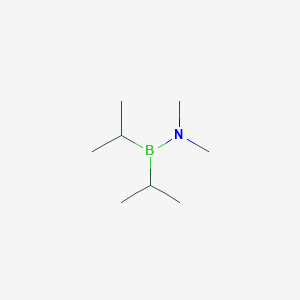
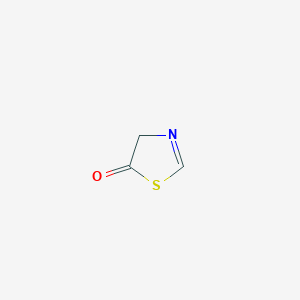
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14139457.png)
![3-chloro-4-ethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14139459.png)
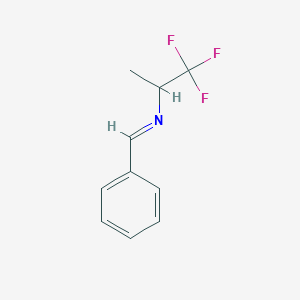
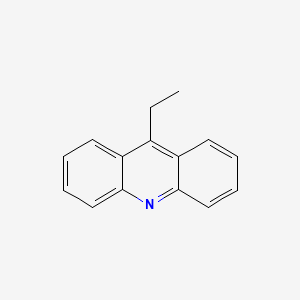
![Methyl [2-(dimethylamino)ethoxy]acetate](/img/structure/B14139480.png)

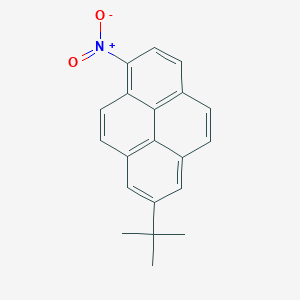
![4-(4-hydroxyphenyl)-1-methyl-6-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14139493.png)
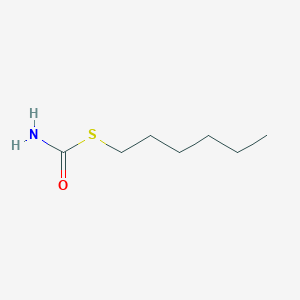
![1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one](/img/structure/B14139513.png)
